molecular formula C10H10F2O2 B13340124 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13340124
M. Wt: 200.18 g/mol
InChI Key: NGZLPKCHAGMNDP-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorinated phenyl group and a hydroxy group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves several steps:

    Synthetic Routes: The preparation often starts with the fluorination of a suitable phenol derivative, followed by the introduction of a methylpropanone moiety. Common reagents include fluorinating agents like diethylaminosulfur trifluoride (DAST) and methylating agents such as methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, nucleophilic substitution may require a strong base like sodium hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: It can modulate specific biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds:

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-(2,3-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10F2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3

InChI Key

NGZLPKCHAGMNDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C=C1)O)F)F

Origin of Product

United States

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